5-Iodo-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
5-Iodo-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound containing iodine, sulfur, nitrogen, and carbon atoms. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the iodine atom in the structure enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with iodine and carbon disulfide under controlled conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents such as aryl halides and catalysts like copper or palladium are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Iodo-1,3,4-thiadiazole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in antiproliferative effects . The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3,4-thiadiazole-2-carboxamide
- 5-Chloro-1,3,4-thiadiazole-2-carboxamide
- 5-Fluoro-1,3,4-thiadiazole-2-carboxamide
Uniqueness
5-Iodo-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated counterparts . The iodine atom can enhance the compound’s ability to participate in various chemical reactions and may also influence its biological activity .
Properties
Molecular Formula |
C3H2IN3OS |
---|---|
Molecular Weight |
255.04 g/mol |
IUPAC Name |
5-iodo-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C3H2IN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) |
InChI Key |
ADCQUDJSMHYEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)I)C(=O)N |
Origin of Product |
United States |
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